2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-methoxyphenyl)acetamide
Description
Key structural attributes include:
- 3-ethyl and 4-oxo substituents on the pyrrolo ring, which may influence electronic properties and hydrogen-bonding interactions.
- 7-phenyl group, enhancing hydrophobic interactions.
- N-(4-methoxyphenyl)acetamide side chain at position 5, contributing to solubility and target binding via the methoxy group’s electron-donating effects.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-3-26-15-24-21-19(16-7-5-4-6-8-16)13-27(22(21)23(26)29)14-20(28)25-17-9-11-18(30-2)12-10-17/h4-13,15H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFOTROYQUOOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-methoxyphenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core. The molecular formula is , with a molecular weight of approximately 336.39 g/mol. The presence of functional groups such as an acetamide and methoxy substituents enhances its lipophilicity and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.39 g/mol |
| Core Structure | Pyrrolo[3,2-d]pyrimidine |
| Key Functional Groups | Acetamide, Methoxy |
The biological activity of this compound primarily arises from its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes:
- Kinase Inhibition : Preliminary studies indicate that this compound may inhibit key kinases such as Focal Adhesion Kinase (FAK) and Pyk2 , which are involved in cell signaling pathways related to proliferation and migration. Inhibition of these kinases could lead to reduced cancer cell growth and metastasis.
- Myeloperoxidase (MPO) Inhibition : Similar compounds have been shown to inhibit myeloperoxidase, an enzyme linked to neuroinflammatory disorders. This suggests potential applications in treating inflammatory diseases .
- Antiviral Activity : Some derivatives within the pyrrolo family have exhibited antiviral properties against various viruses by targeting viral enzymes essential for replication.
Case Studies
Several studies have explored the biological activity of related compounds within the pyrrolo[3,2-d]pyrimidine class:
- Anticancer Studies : A study demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines showed significant anticancer activity in vitro against various cancer cell lines by modulating kinase activity. The specific compound's ability to inhibit FAK was highlighted as a promising mechanism for cancer therapy.
- Neuroinflammation : Research indicated that pyrrolo derivatives could reduce MPO activity in models of neuroinflammation, suggesting their potential utility in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Comparison with Similar Compounds
Core Structure Variations
Key Observations :
- The pyrrolo[3,2-d]pyrimidine core is conserved across analogs, but substituent positions (e.g., acetamide at position 5 vs. amine at position 4) significantly alter electronic and steric profiles .
- Phenyl ring substituents (e.g., 4-methoxy vs. 2-fluoro in BF22051) modulate solubility and binding affinity. Methoxy groups enhance hydrophilicity, while halogens like fluorine may improve metabolic stability .
Substituent Effects on Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
